Cas no 1797725-65-5 (2-cyclopentyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone)

2-Cyclopentyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone is a heterocyclic compound featuring a pyridazine core functionalized with a 1,2,4-triazole moiety and a piperazine linker. Its structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for the development of bioactive molecules targeting neurological or metabolic pathways. The cyclopentyl and triazole groups enhance lipophilicity and binding affinity, while the piperazine moiety contributes to solubility and pharmacokinetic properties. This compound is suitable for research applications in drug discovery, offering potential as a scaffold for kinase inhibitors or receptor modulators. Its well-defined synthetic route ensures reproducibility for further derivatization and pharmacological evaluation.
2-cyclopentyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone structure
1797725-65-5 structure
Product name:2-cyclopentyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
CAS No:1797725-65-5
MF:C17H23N7O
Molecular Weight:341.410822153091
CID:5878982
PubChem ID:71811000

2-cyclopentyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone 化学的及び物理的性質

名前と識別子

    • 2-cyclopentyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
    • F6458-0086
    • 1797725-65-5
    • 2-cyclopentyl-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
    • 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-cyclopentylethanone
    • CHEMBL3440442
    • AKOS024569279
    • インチ: 1S/C17H23N7O/c25-15(14-3-1-2-4-14)11-22-7-9-23(10-8-22)16-5-6-17(21-20-16)24-13-18-12-19-24/h5-6,12-14H,1-4,7-11H2
    • InChIKey: LXLASWBPAYLHKG-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NN=C(N3C=NC=N3)C=C2)CC1)C(=O)C1CCCC1

計算された属性

  • 精确分子量: 341.19640838g/mol
  • 同位素质量: 341.19640838g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 448
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80Ų
  • XLogP3: 1.8

2-cyclopentyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6458-0086-10μmol
2-cyclopentyl-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
1797725-65-5 90%+
10μl
$103.5 2023-05-20
Life Chemicals
F6458-0086-10mg
2-cyclopentyl-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
1797725-65-5 90%+
10mg
$118.5 2023-05-20
Life Chemicals
F6458-0086-1mg
2-cyclopentyl-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
1797725-65-5 90%+
1mg
$81.0 2023-05-20
Life Chemicals
F6458-0086-2μmol
2-cyclopentyl-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
1797725-65-5 90%+
2μl
$85.5 2023-05-20
Life Chemicals
F6458-0086-15mg
2-cyclopentyl-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
1797725-65-5 90%+
15mg
$133.5 2023-05-20
Life Chemicals
F6458-0086-40mg
2-cyclopentyl-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
1797725-65-5 90%+
40mg
$210.0 2023-05-20
Life Chemicals
F6458-0086-5mg
2-cyclopentyl-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
1797725-65-5 90%+
5mg
$103.5 2023-05-20
Life Chemicals
F6458-0086-20mg
2-cyclopentyl-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
1797725-65-5 90%+
20mg
$148.5 2023-05-20
Life Chemicals
F6458-0086-4mg
2-cyclopentyl-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
1797725-65-5 90%+
4mg
$99.0 2023-05-20
Life Chemicals
F6458-0086-30mg
2-cyclopentyl-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
1797725-65-5 90%+
30mg
$178.5 2023-05-20

2-cyclopentyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone 関連文献

2-cyclopentyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanoneに関する追加情報

Professional Introduction to Compound with CAS No. 1797725-65-5 and Product Name: 2-cyclopentyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone

The compound with the CAS number 1797725-65-5 and the product name 2-cyclopentyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple heterocyclic rings, including a cyclopentyl moiety and a piperazine ring, suggests a high degree of molecular complexity that may contribute to its unique pharmacological properties.

Recent studies have highlighted the importance of triazole and pyridazine derivatives in the development of novel therapeutic agents. The incorporation of these heterocycles into the molecular structure of this compound may enhance its binding affinity to biological targets, making it a promising candidate for further investigation. The 1,2,4-triazol-1-yl substituent, in particular, has been shown to exhibit significant biological activity in various pharmacological assays. This moiety is known for its ability to modulate enzyme activity and receptor interactions, which are critical factors in drug design.

The piperazine ring is another key structural feature that contributes to the compound's pharmacological profile. Piperazine derivatives are widely recognized for their role in central nervous system (CNS) drugs, antihistamines, and antimicrobial agents. The presence of this ring in the compound under discussion suggests that it may possess properties relevant to these therapeutic areas. Additionally, the cyclopentyl group provides steric hindrance and may influence the compound's solubility and metabolic stability.

In the context of modern drug discovery, the synthesis and characterization of such complex molecules are essential steps toward developing new treatments for various diseases. The structural motifs present in this compound align well with current trends in medicinal chemistry, where multiheterocyclic systems are being explored for their potential therapeutic benefits. The combination of a cyclopentyl, triazole, pyridazine, and piperazine framework offers a rich scaffold for further derivatization and optimization.

Advanced computational methods have been increasingly utilized to predict the biological activity of these complex molecules. Molecular docking studies have shown that this compound may interact with several key targets relevant to neurological disorders and inflammatory conditions. The precise arrangement of functional groups around the central core enhances its potential as a lead compound for further development. These findings underscore the importance of interdisciplinary approaches in pharmaceutical research, combining synthetic chemistry with computational modeling.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Modern synthetic techniques, such as transition metal-catalyzed reactions and flow chemistry, have been employed to streamline the process. These methods not only improve efficiency but also minimize waste, aligning with green chemistry principles. The successful synthesis of this molecule demonstrates the growing sophistication in chemical synthesis and underscores the capabilities of contemporary laboratory techniques.

Preclinical studies are currently underway to evaluate the pharmacokinetic and pharmacodynamic properties of this compound. Initial results indicate promising bioavailability and favorable metabolic profiles, suggesting its potential as a viable therapeutic agent. Further investigations will focus on understanding its mechanism of action and identifying any adverse effects associated with its use. These studies are crucial steps toward translating laboratory findings into clinical applications.

The development of novel pharmaceuticals is a highly collaborative effort involving chemists, biologists, pharmacologists, and clinicians. The compound under discussion exemplifies how interdisciplinary research can lead to innovative solutions in medicine. By leveraging cutting-edge technologies and methodologies, scientists are able to design molecules with tailored properties that address unmet medical needs. This collaborative approach is essential for advancing drug discovery efforts worldwide.

As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play a pivotal role in shaping future treatments. The versatility of its structural framework allows for extensive modifications, enabling researchers to explore diverse pharmacological pathways. This flexibility is particularly valuable in drug development pipelines where lead optimization is often necessary to achieve desired efficacy and safety profiles.

In conclusion,2-cyclopentyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone (CAS No. 1797725-65-5) represents a significant contribution to pharmaceutical chemistry. Its complex structure and unique functional groups make it a promising candidate for further investigation into various therapeutic areas. With ongoing research focused on its pharmacological properties and synthetic accessibility,this compound holds great potential as a future therapeutic agent, contributing to advancements in medicine through innovative chemical design.

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